molecular formula C20H18ClN3O3S B2451702 N-(2-chlorobenzyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 900007-00-3

N-(2-chlorobenzyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2451702
CAS RN: 900007-00-3
M. Wt: 415.89
InChI Key: FMRRUDNJNLXZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetaminophen Metabolism and Applications

  • Metabolism Insights : A study detailed the metabolism of acetaminophen, a compound related to the chemical class of your interest, by high-resolution liquid chromatography, identifying various metabolites and providing insights into its biotransformation processes, which could be relevant for understanding the metabolism of similar compounds (Mrochek et al., 1974).

  • Diagnostic Use of Metabolites : Another investigation on "N-methyl-d-aspartate receptor ligand [11C]GMOM" highlighted its potential for diagnosing conditions via PET scans, which could inform the diagnostic applications of related compounds by mapping receptor interactions and kinetics in the human brain (van der Doef et al., 2015).

Novel Applications and Safety Profiles

  • Bioequivalence Studies : Research comparing tablet and capsule formulations of non-steroidal anti-inflammatory compounds, including acetaminophen analogs, has implications for drug development and safety profiling, suggesting methods for assessing the bioequivalence of new therapeutic agents (Annunziato & di Renzo, 1993).

  • Toxicological Assessments : A case study involving N-Ethyldeschloroketamine (related to ketamine, a compound with structural similarities to the one of interest) demonstrated the importance of toxicological assessments in understanding the safety profiles of new compounds, particularly in cases of overdose or substance abuse (Theofel et al., 2018).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-17-9-5-4-8-16(17)24-11-10-22-19(20(24)26)28-13-18(25)23-12-14-6-2-3-7-15(14)21/h2-11H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRRUDNJNLXZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

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